

# Application Notes and Protocols for Preclinical Dosimetry Estimates of FAP-Targeting Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FAPI-34   |           |
| Cat. No.:            | B11933286 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and available data for estimating dosimetry of Fibroblast Activation Protein Inhibitor (FAPI) based radiopharmaceuticals in preclinical models. While specific dosimetry data for <sup>99m</sup>Tc-**FAPI-34** in animal models is not yet available in published literature, this document outlines the protocols to perform such studies and presents biodistribution data for <sup>99m</sup>Tc-**FAPI-34**, alongside dosimetry estimates for other FAPI tracers to serve as a valuable reference.

# Introduction to FAPI-Targeted Radiopharmaceuticals

Fibroblast Activation Protein (FAP) is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide range of epithelial tumors, while its expression in normal adult tissues is low. This differential expression makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. FAP inhibitors (FAPI) can be labeled with various radionuclides for imaging (e.g., Gallium-68, Technetium-99m) or therapy (e.g., Lutetium-177, Yttrium-90). Accurate estimation of radiation dosimetry in preclinical models is a critical step in the development and translation of these novel radiopharmaceuticals.



# Preclinical Models for FAPI Radiopharmaceutical Evaluation

The selection of an appropriate preclinical model is crucial for obtaining relevant biodistribution and dosimetry data. The most commonly used models are xenografts in immunocompromised mice.

#### **Animal Models:**

- Species: Immunocompromised mice (e.g., BALB/c nude, NSG) are typically used to prevent rejection of human tumor xenografts.
- Tumor Models: Human tumor cell lines with known FAP expression are subcutaneously implanted to generate xenografts. For example, HT-1080 fibrosarcoma cells transfected to overexpress FAP (HT-1080-FAP) are a common choice.[1] Panc02 pancreatic cancer cells have also been used in a xenograft model to evaluate FAPI tracers.[2][3]

# Quantitative Data Summary Biodistribution of 99mTc-FAPI-34 in a Preclinical Model

Biodistribution studies are fundamental for dosimetry calculations, providing data on the uptake and retention of the radiopharmaceutical in various organs and tissues. The following table summarizes the biodistribution of <sup>99m</sup>Tc-**FAPI-34** in HT-1080-FAP xenotransplanted mice.[1][4]



| Organ/Tissue | Mean % Injected Dose per<br>Gram (%ID/g) ± SD (1 hour<br>post-injection) | Mean % Injected Dose per<br>Gram (%ID/g) ± SD (4<br>hours post-injection) |
|--------------|--------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Tumor        | 5.40 ± 2.05                                                              | 4.30 ± 1.95                                                               |
| Liver        | 0.91 ± 0.25                                                              | 0.73 ± 0.18                                                               |
| Kidneys      | Data not explicitly provided,<br>but noted as a site of<br>accumulation. | Data not explicitly provided, but noted as a site of accumulation.        |
| Blood        | < 1                                                                      | <1                                                                        |
| Other Organs | < 1                                                                      | <1                                                                        |

Data sourced from studies on HT-1080-FAP xenotransplanted mice.[1][4]

# **Preclinical Dosimetry Estimates for Other FAPI Tracers**

While specific preclinical dosimetry data for <sup>99m</sup>Tc-**FAPI-34** is not available, the following table presents absorbed dose estimates for other FAPI tracers in preclinical models to provide a comparative context.

| Tracer                     | Animal Model       | Organ | Absorbed Dose<br>(Gy/MBq) |
|----------------------------|--------------------|-------|---------------------------|
| <sup>177</sup> Lu-FAP-2286 | HEK-FAP xenografts | Tumor | 2.8                       |
| <sup>177</sup> Lu-FAPI-46  | HEK-FAP xenografts | Tumor | 0.3                       |

Note: These values are provided for comparative purposes and are not directly applicable to <sup>99m</sup>Tc-**FAPI-34**.

# Experimental Protocols Radiolabeling of FAPI-34 with Technetium-99m

The labeling of **FAPI-34** with <sup>99m</sup>Tc is typically achieved using the tricarbonyl method.[5]



#### Materials:

- FAPI-34 precursor
- [99mTc(CO)3(H2O)3]+ precursor kit (e.g., IsoLink® kit)
- Sodium pertechnetate (Na<sup>99m</sup>TcO<sub>4</sub>) from a <sup>99</sup>Mo/<sup>99m</sup>Tc generator
- Saline solution (0.9% NaCl)
- Heating block or water bath

#### Protocol:

- Prepare the [<sup>99m</sup>Tc(CO)<sub>3</sub>(H<sub>2</sub>O)<sub>3</sub>]<sup>+</sup> complex by adding Na<sup>99m</sup>TcO<sub>4</sub> to the precursor kit and heating according to the manufacturer's instructions (typically 10-20 minutes at 100°C).
- Add the **FAPI-34** precursor to the prepared [99mTc(CO)<sub>3</sub>(H<sub>2</sub>O)<sub>3</sub>]+ solution.
- Incubate the reaction mixture at an elevated temperature (e.g., 70-100°C) for a specified time (e.g., 15-30 minutes).
- Perform quality control using radio-thin-layer chromatography (radio-TLC) or highperformance liquid chromatography (radio-HPLC) to determine the radiochemical purity.

### In Vitro Cell Binding and Internalization Assays

These assays are performed to confirm the specificity and binding affinity of the radiolabeled FAPI tracer to FAP-expressing cells.

#### Protocol:

- Culture FAP-positive cells (e.g., HT-1080-FAP) and FAP-negative control cells.
- Incubate the cells with <sup>99m</sup>Tc-**FAPI-34** at 37°C for various time points.
- For binding studies, wash the cells with cold PBS to remove unbound tracer and measure the cell-associated radioactivity.



- For internalization studies, treat the cells with an acid wash (e.g., glycine buffer, pH 2.5) to differentiate between membrane-bound and internalized radioactivity.
- To determine binding affinity (IC<sub>50</sub>), perform competitive binding assays by co-incubating the radiotracer with increasing concentrations of non-radiolabeled **FAPI-34**.

# **Preclinical Biodistribution Study**

#### Protocol:

- Administer a known amount of <sup>99m</sup>Tc-FAPI-34 (typically 1-5 MBq) to tumor-bearing mice via intravenous injection (e.g., tail vein).
- At predetermined time points (e.g., 1, 4, 24 hours) post-injection, euthanize the animals.
- Dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
- Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
- Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

# **Preclinical SPECT/CT Imaging**

#### Protocol:

- Anesthetize the tumor-bearing mice.
- Administer <sup>99m</sup>Tc-FAPI-34 intravenously.
- At desired time points post-injection, acquire whole-body SPECT images followed by a CT scan for anatomical co-registration.
- Reconstruct the images and perform image analysis to visualize the biodistribution of the tracer and quantify uptake in regions of interest (ROIs).

### **Dosimetry Calculation**



Dosimetry estimates are calculated based on the biodistribution data using the Medical Internal Radiation Dose (MIRD) formalism.

#### Methodology:

- From the biodistribution data, calculate the time-integrated activity coefficients (formerly known as residence times) for each source organ. This involves fitting the time-activity curves for each organ.
- Use established S-values (absorbed dose per unit cumulated activity) for the specific radionuclide (99mTc) and the appropriate phantom model (e.g., mouse phantom).
- Calculate the absorbed dose to each target organ by multiplying the time-integrated activity
  coefficient of the source organ by the corresponding S-value and summing the contributions
  from all source organs.

# Visualizations Experimental Workflow



Click to download full resolution via product page

Caption: Experimental workflow for preclinical dosimetry estimation of <sup>99m</sup>Tc-**FAPI-34**.

# **FAP-Targeting Mechanism (Simplified)**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Design and Development of 99mTc-Labeled FAPI Tracers for SPECT Imaging and 188Re Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, preclinical evaluation and radiation dosimetry of a dual targeting PET tracer [68Ga]Ga-FAPI-RGD PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]



- 5. Design, Synthesis and Preclinical Assessment of 99mTc-iFAP for In Vivo Fibroblast Activation Protein (FAP) Imaging PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Preclinical Dosimetry Estimates of FAP-Targeting Radiopharmaceuticals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933286#dosimetry-estimates-for-fapi-34-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com